molecular formula C7H6Cl2N2 B1610985 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine CAS No. 91846-80-9

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine

Cat. No.: B1610985
CAS No.: 91846-80-9
M. Wt: 189.04 g/mol
InChI Key: OCPOKZIBPKWKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is a chemical compound with the molecular formula C7H6Cl2N2. It is characterized by its pale-yellow to yellow-brown solid form and has a molecular weight of 189.04 g/mol . This compound is known for its unique structure, which includes a cyclopenta[d]pyridazine ring system substituted with two chlorine atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopenta[d]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological properties compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)7(9)11-10-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPOKZIBPKWKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572431
Record name 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91846-80-9
Record name 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-5H,6H,7H-cyclopenta[d]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Reactant of Route 2
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Reactant of Route 3
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Reactant of Route 4
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Reactant of Route 5
Reactant of Route 5
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Reactant of Route 6
Reactant of Route 6
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.